molecular formula C21H23N5O2 B2362076 (3-(1H-pyrazol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2097913-40-9

(3-(1H-pyrazol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2362076
CAS No.: 2097913-40-9
M. Wt: 377.448
InChI Key: LAZJZJMFXWPLQE-UHFFFAOYSA-N
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Description

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole rings are known to impart biological activity and are found in various biologically active compounds .


Synthesis Analysis

A series of compounds similar to the one were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . This suggests that the synthesis of This compound might involve similar starting materials and reactions.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Agents : A series of novel pyrazole derivatives, including similar compounds, have shown significant in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as therapeutic agents against various cancer types. Additionally, these compounds have demonstrated good to excellent antimicrobial activity, suggesting their usefulness in combating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Antibacterial and Phytotoxic Screening : Derivatives of this compound have been synthesized and tested for antibacterial and phytotoxic activities. Some compounds showed maximum antimicrobial activities, and all synthesized compounds were active according to their phytotoxic assays, indicating their potential in agricultural applications to protect crops from pests and diseases (Mumtaz et al., 2015).

Enzyme Inhibitory Activity

  • Enzyme Inhibitory Activity : 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, related to the queried compound, were designed and evaluated for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds showed promising inhibitory activity, with specific derivatives being the best inhibitors for each enzyme, indicating potential applications in treating diseases related to enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-15-12-16(2)24-21(23-15)28-19-8-4-10-25(14-19)20(27)17-6-3-7-18(13-17)26-11-5-9-22-26/h3,5-7,9,11-13,19H,4,8,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJZJMFXWPLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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